5-Ethyl-Demethyl Lercanidipine: Structural Characterization, Formation Mechanisms, and Analytical Control
5-Ethyl-Demethyl Lercanidipine: Structural Characterization, Formation Mechanisms, and Analytical Control
Executive Summary
Lercanidipine is a third-generation, lipophilic dihydropyridine calcium channel blocker (CCB) widely prescribed for the management of hypertension. During its synthesis, formulation, and storage, the active pharmaceutical ingredient (API) is susceptible to various degradation pathways and side reactions. Among the most critical quality attributes monitored during API manufacturing is the control of 5-ethyl-demethyl lercanidipine (also designated as Lercanidipine EP Impurity D or Lercanidipine Ethyl Impurity)[1].
This technical whitepaper provides an in-depth analysis of 5-ethyl-demethyl lercanidipine, detailing its physicochemical properties, the mechanistic causality of its formation via transesterification, its pharmacological implications, and self-validating analytical protocols for its stringent quantification.
Chemical Identity & Structural Properties
Lercanidipine's core pharmacophore relies on a 1,4-dihydropyridine ring substituted with ester groups at positions 3 and 5. The parent drug features a methoxycarbonyl group at position 5. In contrast, 5-ethyl-demethyl lercanidipine substitutes this methoxy group with an ethoxycarbonyl group[2].
This structural variation significantly alters the molecule's lipophilicity and spatial footprint. The addition of a methylene (-CH₂-) unit in the ester chain increases the partition coefficient (logP), which directly influences membrane permeability and partitioning behavior during chromatographic separation[2][3].
Quantitative Structural Comparison
The following table summarizes the key physicochemical and pharmacological differences between the parent API and the ethyl impurity[2][3][].
| Parameter | Lercanidipine Hydrochloride | 5-Ethyl-demethyl Lercanidipine HCl (Impurity D) |
| IUPAC Name | 3-[1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl] 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 3-[1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl] 5-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| CAS Number | 132866-11-6 | 210579-71-8 (HCl Salt) / 786625-22-7 (Free Base) |
| Molecular Formula | C₃₆H₄₁N₃O₆ · HCl | C₃₇H₄₃N₃O₆ · HCl |
| Molecular Weight | 648.19 g/mol | 662.22 g/mol |
| Position 5 Substituent | Methoxycarbonyl (-COOCH₃) | Ethoxycarbonyl (-COOCH₂CH₃) |
| Calculated logP | ~3.8 | ~4.2 |
| Dipole Moment (μ) | 5.4 D | 5.1 D |
| Calcium Binding Affinity (Kd) | 12.3 nM | 18.7 nM |
Mechanistic Pathways of Impurity Formation
The formation of 5-ethyl-demethyl lercanidipine is a classic example of an acid-catalyzed transesterification reaction. This primarily occurs during the final stages of API crystallization or during forced degradation when the drug is exposed to ethanol or n-propanol in the presence of acidic catalysts (such as residual HCl)[2][5].
Causality of Formation
-
Protonation: The carbonyl oxygen of the C5 methyl ester is protonated by residual acidic species, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: Trace ethanol (often present as a solvent impurity or a byproduct of prior synthetic steps) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Elimination: Driven by Le Chatelier's principle and thermal stress, methanol is eliminated as a leaving group, yielding the stable ethyl ester derivative[5].
Mechanism of 5-ethyl-demethyl lercanidipine formation via acid-catalyzed transesterification.
Manufacturing Mitigation Strategies
To prevent the formation of this impurity, process chemists must carefully control the solvent environment. Replacing protic, esterifiable solvents (like n-propanol or ethanol) with aprotic binary systems—such as isopropyl acetate combined with strictly controlled methanol—completely arrests the transesterification pathway[5]. Because the reaction requires both an acid catalyst and an alcohol nucleophile, neutralizing the API stream to a pH of 6–8 prior to thermal drying further suppresses the kinetic rate of ester exchange[2].
Pharmacological Implications
While 5-ethyl-demethyl lercanidipine retains the core 1,4-dihydropyridine ring essential for blocking L-type calcium channels, the substitution of the methyl group with an ethyl group induces subtle steric and electronic shifts[2].
-
Receptor Binding: X-ray crystallographic data indicates that while the dihydropyridine ring maintains its boat conformation, the torsion angles at the ester linkages are altered (-12.4° in API vs. -9.7° in the impurity)[2]. This steric bulk slightly hinders optimal docking within the hydrophobic pocket of the calcium channel, reducing binding affinity (Kd increases from 12.3 nM to 18.7 nM)[2].
-
Toxicity & Regulation: Despite retaining pharmacological activity, it is classified as a Class 3 impurity under ICH Q3B guidelines. To ensure patient safety and predictable pharmacokinetics, regulatory agencies mandate its strict control at levels ≤0.15% in the final dosage form[2].
Analytical Methodologies & Quality Control
To accurately quantify trace levels of 5-ethyl-demethyl lercanidipine against the massive background signal of the parent API, a highly specific High-Performance Liquid Chromatography (HPLC) method is required.
Self-Validating HPLC Protocol
This protocol incorporates a closed-loop System Suitability Test (SST). If the SST criteria are not met, the system automatically invalidates the run, requiring the operator to perform specific corrective actions (e.g., column regeneration or mobile phase pH adjustment).
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): 0.01 M Potassium dihydrogen phosphate (KH₂PO₄). Adjust to exactly pH 3.5 using dilute orthophosphoric acid. Causality: A pH of 3.5 ensures the bulky tertiary amine on the diphenylpropyl side chain remains fully protonated, preventing secondary interactions with residual silanols on the stationary phase[2].
-
Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Zorbax SB-C18 (50 × 4.6 mm, 1.8 μm). Causality: The sterically protected C18 phase provides superior stability at low pH and sharp peak shapes for basic compounds.
-
Gradient Elution:
-
0–2 min: 30% B
-
2–6 min: Linear ramp to 70% B
-
6–8 min: Hold at 70% B
-
8–10 min: Return to 30% B for re-equilibration.
-
-
Detection: UV at 220 nm.
-
Flow Rate: 1.0 mL/min.
Step 3: System Suitability Test (SST) & Validation Inject a resolution mixture containing 0.15% Impurity D and 99.85% Lercanidipine API.
-
Acceptance Criteria:
-
Resolution ( Rs ) between Lercanidipine and Impurity D must be ≥1.5 .
-
Tailing factor ( T ) for the API peak must be ≤1.5 .
-
RSD of peak areas for 6 replicate injections must be ≤2.0% .
-
-
Self-Validation Loop: If Rs<1.5 , the protocol dictates an immediate column flush with 90% Acetonitrile for 30 minutes to remove strongly retained lipophilic contaminants before re-attempting the SST.
Step-by-step HPLC analytical workflow for the quantification of Lercanidipine ethyl impurity.
Method Validation Parameters
The analytical method demonstrates robust performance across critical ICH validation parameters[2]:
| Validation Parameter | Experimental Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥0.999 |
| Limit of Detection (LOD) | 50 ng/mL | ≤100 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL | ≤300 ng/mL |
| Precision (%RSD) | 0.21 - 1.34% | ≤2.0% |
| Accuracy (Recovery) | 98.7% - 101.2% | 95% - 105% |
References
- BOC Sciences. "CAS 786625-22-7 (5-Ethyl-demethyl Lercanidipine)." BOC Sciences.
- Veeprho. "Lercanidipine Ethyl Impurity | CAS 210579-71-8." Veeprho Pharmaceutical Impurities.
- National Center for Biotechnology Information. "5-Ethyl-demethyl Lercanidipine | CID 10604409.
- Benchchem. "Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl | 210579-71-8." Benchchem.
- European Patent Office. "EP 1940790 B1 - POLYMORPHIC FORM OF LERCANIDIPINE HYDROCHLORIDE AND PROCESS FOR THE PREPARATION THEREOF.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl | 210579-71-8 | Benchchem [benchchem.com]
- 3. 5-Ethyl-demethyl Lercanidipine | C37H43N3O6 | CID 10604409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
